molecular formula C10H12N4O4 B1594770 Cyclobutadithymine CAS No. 3660-32-0

Cyclobutadithymine

Cat. No.: B1594770
CAS No.: 3660-32-0
M. Wt: 252.23 g/mol
InChI Key: ASJWEHCPLGMOJE-LJMGSBPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutadithymine is a unique compound characterized by the presence of a cyclobutane ring fused with two thymine molecules. This compound is primarily known for its role in DNA photodamage, where it forms as a result of ultraviolet (UV) radiation exposure. This compound is a type of cyclobutane pyrimidine dimer, which is a significant lesion in DNA caused by UV light.

Chemical Reactions Analysis

Cyclobutadithymine undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light sources, acetone as a sensitizer, and various chromatographic techniques for separation and purification .

Mechanism of Action

Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .

Comparison with Similar Compounds

Cyclobutadithymine is unique due to its specific formation from thymine dimers under UV radiation. Similar compounds include other cyclobutane pyrimidine dimers such as:

These compounds share the cyclobutane ring structure but differ in the specific pyrimidine bases involved. This compound is particularly significant due to its prevalence in DNA photodamage and its implications in skin cancer research .

Properties

CAS No.

3660-32-0

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone

InChI

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10-

InChI Key

ASJWEHCPLGMOJE-LJMGSBPFSA-N

SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Isomeric SMILES

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Canonical SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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